Calphostin I
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Overview
Description
Calphostin I is a natural product found in Cladosporium cladosporioides with data available.
Scientific Research Applications
Inhibition of Protein Kinase C (PKC)
Calphostin I, along with other calphostins, is known for its potent and specific inhibition of Protein Kinase C (PKC). This inhibition plays a significant role in various cellular processes and diseases. For instance, the inhibition of PKC is associated with the modulation of intracellular signaling pathways, impacting conditions ranging from cancer to diabetes (Merlic, Aldrich, Albaneze-Walker, & Saghatelian, 2000). Additionally, PKC-independent effects of Calphostin C, such as disruption of intracellular transport and stimulation of apoptosis, have been observed, suggesting actions at additional targets (Sciorra, Hammond, & Morris, 2001).
Cancer Research
Calphostin C, a related compound, has been shown to induce endoplasmic reticulum stress and apoptosis in cancer cells, particularly in breast carcinoma cells, through mechanisms independent of PKC inhibition (Kaul & Maltese, 2009). This suggests potential applications in photodynamic therapy and cancer treatment.
Vascular Research
Calphostin-C has been reported to induce apoptosis in cultured vascular smooth muscle cells, which is significant in understanding proliferating vascular diseases such as atherosclerosis and restenosis after angioplasty (Zheng, Gui, Du, Frohman, & Peng, 2004).
Mitochondrial Dysfunction and Apoptosis
Research on Calphostin C also indicates its role in inducing translocation and integration of Bax into the mitochondrial membrane, leading to cytochrome c release and subsequent apoptosis in glioma cells, suggesting a distinct pathway of cell death induction (Ikemoto, Tani, Ozaki, Kitagawa, & Arita, 2000).
Inhibition of Phospholipase D (PLD)
This compound demonstrates significant inhibition of phospholipase D (PLD) isoforms PLD1 and PLD2, which is important for understanding its effects on cellular signaling and apoptosis (Sciorra et al., 2001).
Properties
CAS No. |
124857-59-6 |
---|---|
Molecular Formula |
C44H38O15 |
Molecular Weight |
790.8 g/mol |
IUPAC Name |
1-[3,10-dihydroxy-12-[2-(4-hydroxybenzoyl)oxypropyl]-2,6,7,11-tetramethoxy-4,9-dioxoperylen-1-yl]propan-2-yl 4-hydroxybenzoate |
InChI |
InChI=1S/C44H38O14/c1-19(57-43(51)21-7-11-23(45)12-8-21)15-25-31-32-26(16-20(2)58-44(52)22-9-13-24(46)14-10-22)42(56-6)40(50)34-28(48)18-30(54-4)36(38(32)34)35-29(53-3)17-27(47)33(37(31)35)39(49)41(25)55-5/h7-14,17-20,45-46,49-50H,15-16H2,1-6H3 |
InChI Key |
HSJXAUQPKRJJOU-UHFFFAOYSA-N |
SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)C6=CC=C(C=C6)O)OC(=O)C7=CC=C(C=C7)O |
Canonical SMILES |
CC(CC1=C2C3=C(C(=C(C4=C3C(=C5C2=C(C(=O)C=C5OC)C(=C1OC)O)C(=CC4=O)OC)O)OC)CC(C)OC(=O)C6=CC=C(C=C6)O)OC(=O)C7=CC=C(C=C7)O |
Synonyms |
calphostin I UCN 1028 I UCN 1028I UCN-1028I |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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